molecular formula C27H46 B1628055 A'-Neo-22,29,30-trinorgammacerane, (17alpha)- CAS No. 53584-59-1

A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

Cat. No.: B1628055
CAS No.: 53584-59-1
M. Wt: 370.7 g/mol
InChI Key: WPKYQECPNNWDJY-VKTCPCIPSA-N
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Description

This compound has a unique chemical structure that has attracted the attention of researchers in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A’-Neo-22,29,30-trinorgammacerane, (17alpha)- involves complex organic reactions. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that triterpenoids like this compound are typically synthesized through multi-step processes involving cyclization, oxidation, and reduction reactions.

Industrial Production Methods

Given its complex structure, it is likely produced in specialized laboratories using advanced organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .

Scientific Research Applications

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of triterpenoids.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a biomarker in environmental studies.

Mechanism of Action

The mechanism of action of A’-Neo-22,29,30-trinorgammacerane, (17alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 17alpha(H)-22,29,30-trisnorhopane
  • 17alpha(H)-22,29,30-trisnor-A’-neogammacerane

Uniqueness

A’-Neo-22,29,30-trinorgammacerane, (17alpha)- is unique due to its specific chemical structure and the presence of the 17alpha configuration. This configuration may contribute to its distinct biological activities and chemical properties compared to other similar triterpenoids .

Properties

IUPAC Name

(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20-,21+,22+,24-,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYQECPNNWDJY-VKTCPCIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53584-59-1
Record name A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
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A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
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A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
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A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
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A'-Neo-22,29,30-trinorgammacerane, (17alpha)-
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A'-Neo-22,29,30-trinorgammacerane, (17alpha)-

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